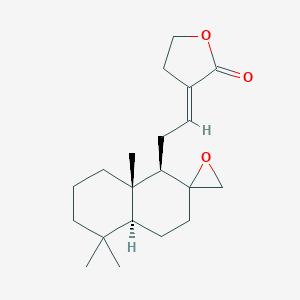

Galanolactone

Description

Properties

CAS No. |

115753-79-2 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(3E)-3-[2-[(1R,4aS,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]oxolan-2-one |

InChI |

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)15(18)7-11-20(13-23-20)16(19)6-5-14-8-12-22-17(14)21/h5,15-16H,4,6-13H2,1-3H3/b14-5+/t15-,16+,19-,20?/m0/s1 |

InChI Key |

MBPTXJNHCBXMBP-BQORUNDISA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C/C=C/4\CCOC4=O)CO3)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC=C4CCOC4=O)CO3)C)C |

Appearance |

Powder |

Synonyms |

galanolactone |

Origin of Product |

United States |

Foundational & Exploratory

Galanolactone isolation from ginger rhizome

An In-depth Technical Guide to the Isolation of Galanolactone from Ginger Rhizome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale Roscoe), a perennial herb of the Zingiberaceae family, is renowned for its culinary and medicinal properties. Its rhizome contains a complex mixture of bioactive compounds, including gingerols, shogaols, and various diterpenoids. Among these, this compound, a labdane-type diterpenoid, has garnered significant scientific interest. It is recognized as one of the active constituents responsible for the anti-serotonergic (anti-5-HT) effects of ginger, specifically acting as a 5-HT3 receptor antagonist.[1][2] This activity suggests its potential therapeutic application in managing conditions like nausea and vomiting.[3]

This technical guide provides a comprehensive overview of the methodologies for isolating this compound from ginger rhizomes, compiled from available scientific literature. It covers extraction, purification, and analytical characterization, presenting quantitative data and detailed experimental protocols to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Extraction of Crude Bioactive Compounds from Ginger Rhizome

The initial step in isolating this compound is the extraction of a crude mixture of bioactive compounds from the dried and powdered ginger rhizome. The choice of solvent and extraction method significantly impacts the yield and composition of the extract. Polar solvents are generally more effective at extracting phenolic compounds from ginger.[4]

Extraction Methods

Several methods can be employed for the initial extraction process:

-

Maceration: This simple technique involves soaking the powdered rhizome in a chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation.[4][5]

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration, resulting in a higher yield of extracts.[4]

-

Enzyme-Assisted Extraction (EAE): This method uses enzymes to break down the plant cell wall, facilitating the release of intracellular components. EAE can increase the yield of polysaccharides from ginger and reduce extraction time compared to hot water extraction.[6]

-

Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2, often with a co-solvent like ethanol, to extract compounds. This method is environmentally friendly and can yield high-purity extracts.[7]

Solvents for Extraction

The polarity of the solvent is a critical factor. Studies on ginger extraction have evaluated a range of solvents:

-

High-Polarity Solvents: Water, ethanol, and methanol have shown high extraction yields for total phenolics.[4][7] Methanolic extracts, in particular, have demonstrated high total phenolic and flavonoid content.[8]

-

Medium-Polarity Solvents: Acetone and ethyl acetate are also effective. Acetone extracts of ginger have been specifically studied for their anti-5-HT effects, leading to the isolation of this compound.[1][2]

-

Low-Polarity Solvents: Hexane and petroleum ether are used to extract non-polar compounds and oils.[7][8]

Quantitative Data on Ginger Extraction

The following tables summarize quantitative data on the extraction of total bioactive compounds from ginger rhizomes using various methods and solvents. Note that these yields represent the total extract and not specifically this compound.

Table 1: Comparison of Extraction Yields with Different Solvents

| Solvent | Extraction Method | Yield (%) | Reference |

|---|---|---|---|

| Water | Soxhlet | 17.93 | [7] |

| Ethanol | Soxhlet | 17.70 | [7] |

| Ethyl Acetate | Soxhlet | 8.28 | [7] |

| Hexane | Soxhlet | 4.82 | [7] |

| Methanol | Maceration | 6.08 | [8] |

| Petroleum Ether | Maceration | 0.91 |[8] |

Table 2: Total Phenolic and Flavonoid Content in Ginger Extracts

| Solvent | Extract Component | Value | Reference |

|---|---|---|---|

| Methanol | Total Phenolic Content | 187.10 mg GAE/gm | [8] |

| Methanol | Total Flavonoid Content | 171.33 mg Rutin/gm | [8] |

| Chloroform:Methanol (1:1) | Total Phenolic Content | 60.34 mg GAE/g | [9] |

| Chloroform:Methanol (1:1) | Total Flavonoid Content | 40.25 mg Quercetin/g |[9] |

GAE: Gallic Acid Equivalents

Purification of this compound

Following the initial extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound.

Caption: Workflow for isolating this compound from ginger rhizome.

Column Chromatography

Silica gel column chromatography is a standard technique for the initial fractionation of the crude extract. The extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of non-polar to polar solvents, such as a petroleum ether-ethyl acetate mixture, is effective for separating compounds like gingerols and can be adapted for diterpenoids like this compound.[10] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is employed.[10] This technique offers high resolution for separating structurally similar compounds.

-

Stationary Phase: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of solvents like methanol, acetonitrile, and water is common.[11]

High-Speed Counter-Current Chromatography (HSCCC) is another advanced liquid-liquid partitioning technique that has been successfully used to purify gingerols with high purity (99.2-99.9%) and could be applicable for this compound.[12]

Experimental Protocols

This section provides a generalized protocol for the isolation of this compound, synthesized from methods used for gingerol and other diterpenoids.[1][10]

Protocol: Extraction and Initial Fractionation

-

Preparation of Plant Material: Obtain fresh ginger rhizomes, wash, slice, and dry them in an oven at a controlled temperature (e.g., 50°C) to a constant weight.[13] Grind the dried rhizomes into a fine powder.

-

Solvent Extraction: Macerate the ginger powder with an appropriate solvent (e.g., acetone or 95% ethanol) at a solid-to-solvent ratio of 1:5 (w/v) for 72 hours at room temperature, with occasional shaking.[4]

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at ~40°C to obtain the crude extract.

-

Initial Fractionation: The crude acetone extract can be subjected to further partitioning. For instance, it can be suspended in water and successively partitioned with solvents of increasing polarity like hexane, chloroform, and ethyl acetate to separate compounds based on their polarity. This compound, being a diterpenoid, would likely be found in the less polar fractions.

Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a non-polar solvent like petroleum ether.

-

Adsorb the crude extract or a semi-purified fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of 20-30 mL and monitor them using TLC with a petroleum ether-ethyl acetate mobile phase. Visualize spots under UV light or by staining with an appropriate reagent.

-

Pool the fractions containing the target compound (this compound) based on the TLC profiles.

-

-

Preparative HPLC:

-

Concentrate the pooled fractions from the column chromatography.

-

Dissolve the residue in the HPLC mobile phase (e.g., methanol:water).

-

Purify the compound using a preparative HPLC system with a C18 column.

-

Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Analytical Characterization and Quantification

Once isolated, the identity and purity of this compound must be confirmed.

Caption: Relationship of this compound to other ginger bioactives.

-

Thin Layer Chromatography (TLC): Used for monitoring the purification process and for preliminary identification by comparing the Rf value with a standard.[14]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product and for quantification.[10][14] A calibration curve is typically generated using a pure standard.[14]

-

UV-Vis Spectroscopy: Helps in determining the optimal wavelength (λmax) for HPLC detection. The λmax for gingerol, a related compound, is around 281 nm.[14]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of the isolated compound.[8]

Conclusion

The isolation of this compound from ginger rhizomes is a multi-step process involving efficient extraction, followed by systematic chromatographic purification. While acetone has been specifically mentioned in the literature for extracting the fraction containing this compound, other polar solvents like ethanol also show high efficacy for extracting bioactive compounds from ginger.[1] Purification relies heavily on a combination of silica gel column chromatography and preparative HPLC to achieve high purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to isolate and study this compound for its potential pharmacological applications.

References

- 1. Anti-5-hydroxytryptamine3 effect of this compound, diterpenoid isolated from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Active ingredients of ginger as potential candidates in the prevention and treatment of diseases via modulation of biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of total phenolic and flavonoid compounds in different extracts from ginger plant (Zingiber officinale) and evaluation of their anticancer effect against colorectal cancer cell lines [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. Extraction, Purification, Structural Characteristics, Biological Activities, and Applications of the Polysaccharides from Zingiber officinale Roscoe. (Ginger): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jchr.org [jchr.org]

- 9. scienceopen.com [scienceopen.com]

- 10. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. thepharmajournal.com [thepharmajournal.com]

An In-depth Technical Guide to Galanolactone: Discovery, Characterization, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanolactone is a naturally occurring diterpenoid lactone, first identified in the rhizomes of Alpinia galanga (galangal) and also found in ginger (Zingiber officinale).[1][2] This technical guide provides a comprehensive overview of the discovery, structural elucidation, total synthesis, and characterized biological activities of this compound. Primarily recognized for its potent antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor, this compound has demonstrated potential as an anti-emetic agent.[1] Furthermore, emerging research suggests its involvement in other biological processes, including cytotoxicity against cancer cell lines, anti-inflammatory effects through nitric oxide synthase inhibition, and modulation of adipogenesis. This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a resource for researchers and professionals in drug discovery and development.

Discovery and Structural Elucidation

This compound was first isolated from the acetone extract of ginger.[1] Its structure as a diterpenoid lactone was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS), which are crucial for determining the connectivity and stereochemistry of complex natural products.[2]

Isolation Protocol

A general procedure for the isolation of this compound from Alpinia galanga rhizomes involves the following steps:

-

Extraction: Dried and powdered rhizomes are defatted with petroleum ether, followed by extraction with methanol using a Soxhlet apparatus. The methanolic extract is then concentrated to yield a crude extract.[3]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. Elution with a solvent system, such as a gradient of chloroform and methanol, allows for the separation of different fractions.[1]

-

Purification: Fractions containing this compound, identified by Thin-Layer Chromatography (TLC), are further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1][3]

Caption: Workflow for the isolation of this compound.

Total Synthesis of (+)-Galanolactone

The total synthesis of (+)-Galanolactone has been achieved, providing a chemical route to access the molecule for further studies. A key approach involves the regioselective monobenzylation of a chemoenzymatically prepared chiral decalin-type diol.[4] The synthesis confirms the absolute stereochemistry of the natural product.

Synthetic Strategy Overview

The synthesis of (+)-Galanolactone has been approached through multiple routes, often starting from readily available chiral precursors like sclareolide or geraniol.[5] One reported method involves the following key transformations:

-

Preparation of a Chiral Decalin Intermediate: Chemoenzymatic methods are employed to generate a key chiral decalin-type diol.[4]

-

Regioselective Protection: The diol is regioselectively protected, for instance, through monobenzylation via a benzylidene acetal intermediate.[4]

-

Elaboration of the Side Chain: The protected intermediate undergoes a series of reactions to construct the lactone-containing side chain.

-

Final Cyclization and Deprotection: The final steps typically involve cyclization to form the lactone ring and deprotection to yield (+)-Galanolactone.

Caption: A simplified workflow for the total synthesis of (+)-Galanolactone.

Biological Activities and Characterization

This compound exhibits a range of biological activities, with its antagonism of the 5-HT3 receptor being the most extensively characterized. Other reported activities include cytotoxicity, anti-inflammatory effects, and inhibition of adipogenesis.

5-HT3 Receptor Antagonism

This compound is a potent antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in mediating nausea and vomiting.[1]

The 5-HT3 receptor antagonistic activity of this compound was characterized using an isolated guinea pig ileum preparation.[1]

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Krebs solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Contraction Induction: Contractile responses are induced by the addition of serotonin (5-HT) or a selective 5-HT3 agonist like 2-methyl-5-HT.

-

Antagonism Assay: this compound is added to the organ bath at various concentrations prior to the addition of the agonist to determine its inhibitory effect on the induced contractions.

-

Data Analysis: The pIC50 value, representing the negative logarithm of the molar concentration of the antagonist that produces a 50% inhibition of the maximal response to the agonist, is calculated.[1]

| Agonist | Preparation | Parameter | Value | Reference |

| 5-HT | Guinea Pig Ileum | pIC50 | 4.93 | [1] |

| 2-methyl-5-HT | Guinea Pig Ileum | pIC50 | 5.10 | [1] |

The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ ions, which causes depolarization of the neuron and propagation of a nerve impulse. This compound, as an antagonist, binds to the receptor and prevents this channel opening, thereby inhibiting the downstream signaling cascade that leads to emesis.

Caption: Mechanism of this compound as a 5-HT3 receptor antagonist.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.

The cytotoxicity of this compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

| Cell Line | Cancer Type | Parameter | Value (µM) |

| K562 | Chronic Myelogenous Leukemia | IC50 | 52 |

| Jurkat | Acute T-cell Leukemia | IC50 | 66.7 |

| Raji | Burkitt's Lymphoma | IC50 | >200 |

| HeLa | Cervical Cancer | IC50 | >200 |

| Fen | - | IC50 | >200 |

Note: Data is for the extract of Satureja hortensis, which contains various compounds including potentially this compound-like structures. Specific IC50 values for pure this compound against a wide range of cancer cell lines are not extensively documented in the provided search results.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of nitric oxide (NO) production.

The anti-inflammatory activity of this compound can be evaluated by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Compound Treatment: Cells are co-treated with LPS and various concentrations of this compound.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value for the inhibition of NO production is determined.

The overproduction of NO by iNOS is a hallmark of inflammation. The expression of iNOS is regulated by transcription factors such as NF-κB. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby downregulating iNOS expression and NO production.

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB inhibition.

Inhibition of Adipogenesis

There are indications that this compound may inhibit adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes.

The effect of this compound on adipogenesis can be studied using the 3T3-L1 pre-adipocyte cell line.

-

Cell Culture and Induction of Differentiation: 3T3-L1 cells are grown to confluence and then treated with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) to induce adipogenesis.

-

Compound Treatment: this compound is added to the culture medium at different concentrations during the differentiation process.

-

Assessment of Adipogenesis: After several days, the extent of adipogenesis is assessed by:

-

Oil Red O Staining: Staining for lipid droplets, which are characteristic of mature adipocytes.

-

Gene Expression Analysis: Measuring the expression of key adipogenic transcription factors like PPARγ and C/EBPα via qPCR.

-

Protein Analysis: Quantifying the levels of adipocyte-specific proteins by Western blotting.

-

Adipogenesis is primarily regulated by a cascade of transcription factors, with PPARγ and C/EBPα being the master regulators. It is plausible that this compound interferes with this process by downregulating the expression or activity of these key transcription factors.

Caption: Hypothesized anti-adipogenic mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-characterized activity as a 5-HT3 receptor antagonist, positioning it as a potential lead for the development of novel anti-emetic drugs. Its other reported biological activities, including cytotoxicity, anti-inflammatory effects, and inhibition of adipogenesis, warrant further investigation to fully elucidate their mechanisms of action and therapeutic potential. Future research should focus on obtaining more comprehensive quantitative data for these secondary activities, conducting in vivo studies to validate the in vitro findings, and exploring the structure-activity relationships of this compound derivatives to optimize their potency and selectivity for various therapeutic targets. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. pharmacy.accurate.in [pharmacy.accurate.in]

- 2. avantika.fr [avantika.fr]

- 3. greenpharmacy.info [greenpharmacy.info]

- 4. researchgate.net [researchgate.net]

- 5. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Galanolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of galanolactone, a diterpenoid lactone first isolated from ginger (Zingiber officinale). This document details the experimental methodologies, presents key quantitative data, and visualizes the logical workflow involved in determining its complex molecular structure.

Introduction

This compound is a naturally occurring diterpenoid lactone that has garnered significant interest due to its biological activities, notably as a 5-HT3 receptor antagonist.[1][2] The elucidation of its chemical structure was a critical step in understanding its pharmacological properties and enabling further research into its therapeutic potential. The definitive structure was established through a combination of spectroscopic analysis and chemical synthesis. This guide will walk through the pivotal steps and data that led to the current understanding of this compound's molecular framework.

Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. For this compound, the primary source is the rhizome of ginger. A general procedure for the isolation of such compounds involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification

While the seminal 1991 paper by Huang et al. does not provide an exhaustive experimental protocol, a general methodology for isolating diterpenoids from plant material can be outlined as follows:

-

Extraction: Dried and powdered ginger rhizomes are subjected to extraction with an organic solvent, typically acetone or methanol, to isolate a wide range of organic compounds.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the compound of interest is then subjected to one or more chromatographic techniques for further purification.

-

Column Chromatography: The extract is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, leading to their separation.

-

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be employed to isolate the pure compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often used.

-

The purity of the isolated this compound is assessed at each stage using analytical techniques like TLC and HPLC.

Structure Elucidation through Spectroscopic Analysis

The determination of the molecular structure of this compound heavily relied on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H-NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C-NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragmentation |

| 318.2195 | [M]+ | |

| Further fragmentation data not available in search results |

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the spectroscopic techniques used in the structure elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H-NMR and ¹³C-NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Advanced NMR experiments such as COSY, HSQC, and HMBC are performed to establish connectivity between protons and carbons, which is crucial for deducing the complete molecular structure.

-

-

Mass Spectrometry (MS):

-

A dilute solution of this compound is introduced into the mass spectrometer, often via a direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured by the mass analyzer.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula (C₂₀H₃₀O₃ for this compound).[1]

-

-

Infrared (IR) Spectroscopy:

-

A small amount of pure this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

-

The sample is placed in the beam of an IR spectrometer.

-

The instrument measures the absorption of infrared radiation at different wavenumbers.

-

The resulting spectrum reveals the presence of specific functional groups in the molecule based on their characteristic absorption bands.

-

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of steps, each providing crucial pieces of information that, when combined, reveal the complete molecular structure.

Caption: Workflow for the isolation and structure elucidation of this compound.

Confirmation by Total Synthesis

The proposed structure of this compound was ultimately confirmed through total synthesis. The synthesis of a complex natural product with the same stereochemistry as the natural compound provides unequivocal proof of its structure. While the detailed experimental procedures for the total synthesis are extensive, the successful synthesis of (+)-galanolactone has been reported, solidifying the structural assignment made by spectroscopic methods.

Biological Activity and Signaling Pathway

This compound has been identified as an antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) is involved in various physiological processes, including nausea and vomiting. By blocking this receptor, this compound can inhibit the effects of serotonin.

Caption: Antagonistic action of this compound on the 5-HT3 receptor signaling pathway.

Conclusion

The elucidation of the chemical structure of this compound is a classic example of natural product chemistry, integrating techniques of isolation, purification, and comprehensive spectroscopic analysis. The confirmation of its structure by total synthesis has provided a solid foundation for further investigation into its pharmacological properties and potential as a therapeutic agent. This guide has summarized the key data and methodologies that were instrumental in revealing the intricate molecular architecture of this important diterpenoid lactone.

References

The Natural Provenance of Galanolactone: A Technical Guide for Researchers

An In-depth Exploration of the Botanical Sources, Biosynthesis, and Extraction of a Promising Bioactive Diterpenoid

Foreword

Galanolactone, a labdane-type diterpenoid lactone, has garnered significant interest within the scientific community for its notable biological activities, particularly its antagonistic effects on the 5-HT3 receptor. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the natural sources of this compound, its biosynthesis, established experimental protocols for its extraction and analysis, and its known signaling pathways. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound has been primarily isolated from two species within the Zingiberaceae family:

-

Zingiber officinale Roscoe (Ginger): The rhizome of the common ginger plant is a well-documented source of this compound.[1][2] It is found within the acetone-soluble fraction of the ginger extract.[1][2]

-

Alpinia galanga (L.) Willd. (Galangal): The seeds and rhizomes of galangal have also been identified as a source of this compound and other related labdane-type diterpenes.[3][4][5][6]

While both sources are confirmed, the concentration of this compound can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and post-harvest processing.

Quantitative Analysis of this compound

Precise quantification of this compound in its natural sources is crucial for standardization and the development of extraction protocols. While specific quantitative data for this compound is not extensively reported in publicly available literature, the following table summarizes the known biological activity, which can be an indirect indicator of its potency.

| Compound | Source | Method | Parameter | Value | Reference |

| This compound | Zingiber officinale | Radioligand binding assay | pIC50 (5-HT) | 4.93 | [1] |

| This compound | Zingiber officinale | Radioligand binding assay | pIC50 (2-methyl-5-HT) | 5.10 | [1] |

| This compound | Alpinia galanga | Not Specified | Cytotoxicity (KB cells) | EC50 of 38.5 µg/ml |

Further research employing techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is required to establish a standardized quantitative profile of this compound in different plant materials.

Experimental Protocols: Extraction, Isolation, and Quantification

The isolation and purification of this compound from its natural sources involve a multi-step process. The following protocols are based on established methods for the extraction of diterpenoids and other constituents from ginger and galangal.

General Extraction of Diterpenoids from Zingiber officinale

This protocol outlines a general procedure for obtaining a crude extract enriched with diterpenoids, including this compound.

Materials:

-

Dried and powdered rhizome of Zingiber officinale

-

Acetone

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered ginger rhizome with acetone at room temperature for 48 hours.

-

Filter the mixture to separate the extract from the plant material.

-

Repeat the extraction process with fresh acetone to ensure maximum yield.

-

Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

Chromatographic Purification of this compound

Further purification of the crude extract is necessary to isolate this compound.

Materials:

-

Crude acetone extract

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Subject the crude acetone extract to silica gel column chromatography.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest (identified by its Rf value).

-

Perform further purification of the enriched fractions using preparative HPLC to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or MS detector.

-

Column: A reversed-phase C18 column is typically suitable for the separation of diterpenoids.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for such analyses.

-

Detection: UV detection at a wavelength determined by the UV spectrum of pure this compound, or more selectively, by mass spectrometry.

-

Standard: A certified reference standard of this compound is required for calibration and quantification.

Biosynthesis of this compound

This compound, being a labdane-type diterpenoid, is synthesized via the methylerythritol phosphate (MEP) pathway in plants. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The general biosynthetic pathway leading to labdane-type diterpenes is illustrated below. The specific enzymes involved in the later, more specific steps of this compound biosynthesis are yet to be fully elucidated.

Signaling Pathway of this compound: 5-HT3 Receptor Antagonism

This compound exerts its biological effects primarily through the antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[1] The binding of the neurotransmitter serotonin (5-HT) to the 5-HT3 receptor normally triggers the opening of the ion channel, leading to the influx of cations and subsequent neuronal depolarization. This process is implicated in the emetic (vomiting) reflex.

This compound acts as a competitive antagonist, binding to the 5-HT3 receptor and preventing the binding of serotonin. This inhibitory action blocks the downstream signaling cascade, thereby mitigating the emetic response.

Conclusion and Future Directions

This compound stands out as a promising natural product with well-defined antagonistic activity against the 5-HT3 receptor. This technical guide has consolidated the current knowledge on its natural sources, extraction, and mechanism of action. However, to fully unlock its therapeutic potential, further research is imperative in the following areas:

-

Quantitative Analysis: Development and validation of robust analytical methods to accurately quantify this compound in Zingiber officinale and Alpinia galanga.

-

Optimized Extraction: Establishment of optimized and scalable extraction and purification protocols to improve the yield and purity of this compound.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the conversion of GGPP to this compound.

-

Pharmacological Profiling: In-depth preclinical and clinical studies to further evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

The insights provided in this guide are intended to serve as a foundational resource to propel these future research endeavors.

References

- 1. Anti-5-hydroxytryptamine3 effect of this compound, diterpenoid isolated from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. avantika.fr [avantika.fr]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Plant Alpinia galanga (Zingiberaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

A Technical Guide to the Biosynthesis of Galanolactone in Zingiber officinale

Audience: Researchers, scientists, and drug development professionals.

Abstract: Galanolactone is a labdane-type diterpenoid lactone isolated from the rhizomes of ginger (Zingiber officinale)[1][2]. It has garnered significant interest for its pharmacological activities, notably as a 5-HT3 receptor antagonist[1][2]. Understanding its biosynthesis is crucial for metabolic engineering, synthetic biology applications, and optimizing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating data from transcriptome analyses, detailing relevant experimental protocols, and visualizing the molecular journey from central metabolism to the final complex structure.

The Terpenoid Backbone: Pathway to the Diterpene Precursor

The biosynthesis of all terpenoids, including this compound, begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In higher plants, two distinct pathways operating in different cellular compartments are responsible for their production: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[3].

-

Mevalonate (MVA) Pathway: Primarily contributes to the synthesis of sesquiterpenes and triterpenes.

-

Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway is the primary source of precursors for monoterpenes, diterpenes (like this compound), and tetraterpenes[4].

These C5 units are sequentially condensed to form larger prenyl pyrophosphates. For diterpenoid synthesis, the key precursor is the C20 compound, Geranylgeranyl Pyrophosphate (GGPP)[5]. The formation of GGPP is a critical juncture, marking the commitment of precursors towards the diterpenoid class.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anti-5-hydroxytryptamine3 effect of this compound, diterpenoid isolated from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

Galanolactone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanolactone is a naturally occurring diterpenoid lactone that has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from sources such as Zingiber officinale (ginger), this compound has demonstrated potential as a 5-HT3 receptor antagonist, an anti-inflammatory agent, and a modulator of adipogenesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and detailed experimental protocols for investigating its key biological effects. Furthermore, it elucidates the primary signaling pathways through which this compound is proposed to exert its therapeutic actions, offering a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a complex organic molecule with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 115753-79-2 | [1][2][3] |

| Molecular Formula | C20H30O3 | [1][2][3] |

| Molecular Weight | 318.45 g/mol | [1][3][4][5][6] |

| Type of Compound | Diterpenoid | [2] |

| Physical Description | Powder | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |

Pharmacological Activities and Experimental Protocols

This compound exhibits a range of biological activities that are of interest for therapeutic development. This section details the key activities and provides exemplary protocols for their investigation.

5-HT3 Receptor Antagonism

This compound has been identified as an antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and gut motility.

Quantitative Data

| Parameter | Value | Experimental Model | Reference |

| pIC50 vs. 2-methyl-5-HT | 5.10 | Guinea pig ileum | [5] |

Experimental Protocol: Guinea Pig Ileum Assay for 5-HT3 Receptor Antagonism

This protocol is adapted from the methodology used to characterize the anti-5-HT3 activity of this compound.[5]

-

Tissue Preparation:

-

Male guinea pigs are euthanized, and a segment of the ileum is excised.

-

The ileum is cleaned of mesenteric attachments and cut into segments of approximately 2-3 cm.

-

Segments are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

-

Experimental Setup:

-

One end of the ileum segment is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractions.

-

The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes, with the bath solution being changed every 15 minutes.

-

-

Assay Procedure:

-

To block 5-HT1 and 5-HT2 receptors, the preparation is pre-treated with a suitable antagonist, such as methysergide (e.g., 1 x 10⁻⁵ M).

-

A cumulative concentration-response curve is established for the selective 5-HT3 agonist, 2-methyl-5-HT.

-

The tissue is then washed and incubated with this compound at various concentrations for a defined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve for 2-methyl-5-HT is generated in the presence of this compound.

-

-

Data Analysis:

-

The contractile responses are measured as a percentage of the maximum response to the agonist in the absence of the antagonist.

-

The pIC50 value is calculated from the concentration-response curves, representing the negative logarithm of the molar concentration of this compound that produces a 50% inhibition of the agonist's effect.

-

Anti-Inflammatory Activity

This compound is reported to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This is a standard protocol to assess the anti-inflammatory potential of a compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

-

-

Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis:

-

A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

-

The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

-

Anti-Obesity Effects

This compound has been suggested to exert anti-obesity effects by modulating the differentiation of preadipocytes into adipocytes.

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

The 3T3-L1 cell line is a well-established model for studying adipogenesis.

-

Cell Culture and Induction of Differentiation:

-

3T3-L1 preadipocytes are grown to confluence in DMEM with 10% calf serum.

-

Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail (MDI) containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in DMEM with 10% FBS.

-

-

Treatment with this compound:

-

This compound is added to the differentiation medium at various concentrations at the time of induction.

-

-

Maturation of Adipocytes:

-

After 2-3 days, the MDI medium is replaced with medium containing only insulin.

-

After another 2-3 days, the cells are maintained in regular DMEM with 10% FBS, with the medium being replaced every 2-3 days, until mature adipocytes are formed (typically 8-10 days after induction).

-

-

Assessment of Adipogenesis:

-

Oil Red O Staining: Mature adipocytes are fixed with formalin and stained with Oil Red O solution to visualize the accumulation of lipid droplets. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells at different time points during differentiation. The expression levels of key adipogenic transcription factors, such as PPARγ and C/EBPα, are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Cytotoxicity

This compound has been shown to exhibit cytotoxic activity against certain cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity in KB Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding:

-

Human oral cancer (KB) cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The cell viability is expressed as a percentage of the untreated control. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

-

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression. It is hypothesized that this compound follows a similar mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound.

Anti-Obesity Signaling Pathway

The differentiation of preadipocytes is a complex process regulated by a network of signaling pathways. The Wnt/β-catenin pathway is a key negative regulator of adipogenesis, while the transcription factors PPARγ and C/EBPα are master positive regulators. Phytochemicals with anti-obesity effects often modulate these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Flavanone Derivatives on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ [mdpi.com]

Galanolactone Crystal Structure Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanolactone, a diterpenoid lactone isolated from ginger (Zingiber officinale), has garnered interest for its pharmacological activity, primarily as a 5-HT3 receptor antagonist. Understanding its precise three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound. While, to date, a publically available, solved crystal structure for this compound has not been identified in major crystallographic databases, this document outlines the detailed experimental protocols that would be employed for its analysis, from crystal growth to data refinement. Furthermore, it details the known mechanism of action of this compound through the antagonism of the 5-HT3 receptor signaling pathway.

This compound: Physicochemical Properties

This compound (C₂₀H₃₀O₃) is a complex organic molecule with a molar mass of 318.45 g/mol . A summary of its key identifiers and computed properties is presented in Table 1. This information is vital for the initial stages of sample preparation and characterization.

| Property | Value | Source |

| IUPAC Name | (3E)-3-{2-[(1R,2S,4aS,8aS)-5,5,8a-Trimethyloctahydro-1H-spiro[naphthalene-2,2'-oxiran]-1-yl]ethylidene}oxolan-2-one | PubChem |

| Molecular Formula | C₂₀H₃₀O₃ | PubChem |

| Molar Mass | 318.45 g/mol | PubChem |

| CAS Number | 115753-79-2 | PubChem |

| Canonical SMILES | CC1(C)CCC[C@]2(C)[C@H]1CC[C@]3([C@H]2C=C(CCC3=O)C)O | PubChem |

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of this compound's crystal structure would be achieved through single-crystal X-ray diffraction. The following is a detailed, generalized protocol for this process.

Crystal Growth

High-quality single crystals of this compound are a prerequisite for successful X-ray diffraction analysis.

-

Purification: this compound should be purified to >98% purity, as impurities can inhibit crystallization. This can be achieved by techniques such as high-performance liquid chromatography (HPLC).

-

Solvent Screening: A range of solvents and solvent mixtures should be screened to determine optimal conditions for crystallization. Given its solubility in acetone, a starting point would be to use acetone and other organic solvents of varying polarity.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of this compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing a concentrated solution of this compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. This gradually increases the concentration of this compound in the drop, leading to crystallization.

-

Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystal formation.

-

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Radiation Source: Typically, Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) radiation is used.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

-

Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

-

Model Building: An initial model of the this compound molecule is built into the electron density map.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This process is repeated until the model converges to a final, stable structure.

The following diagram illustrates the general workflow for crystal structure determination.

Caption: A flowchart of the key steps in determining a molecule's crystal structure.

Quantitative Crystal Structure Data (Template)

As the crystal structure of this compound has not been publically reported, the following table serves as a template for the data that would be obtained from a successful crystallographic analysis.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor (%) | To be determined |

| Selected Bond Lengths (Å) | To be determined |

| Selected Bond Angles (°) | To be determined |

Table 2: Template for Crystallographic Data of this compound

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound is known to act as an antagonist at the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its signaling pathway is distinct from other serotonin receptors that are G-protein coupled.

When the endogenous ligand, serotonin (5-HT), binds to the 5-HT3 receptor, it induces a conformational change that opens the ion channel. This allows for the rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, into the neuron. This influx of positive ions leads to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential, which propagates a nerve signal.

This compound, as an antagonist, is believed to bind to the 5-HT3 receptor, likely at or near the serotonin binding site, without activating the channel. By occupying the binding site, it prevents serotonin from binding and subsequently inhibits the opening of the ion channel. This blockade of ion flow prevents neuronal depolarization and dampens the excitatory signal. This mechanism is the basis for the antiemetic and other pharmacological effects of 5-HT3 antagonists.

The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.

Caption: The 5-HT3 receptor signaling pathway and its inhibition by this compound.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and published, the methodologies for its determination are well-established. A thorough crystallographic analysis would provide invaluable insights into its stereochemistry and conformation, which are critical for understanding its interaction with the 5-HT3 receptor at an atomic level. This structural information, in conjunction with its known pharmacological profile, would significantly advance the potential for this compound as a lead compound in the development of new therapeutic agents. Future research should prioritize the crystallization and structure determination of this promising natural product.

Galanolactone as a 5-HT3 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of galanolactone's activity as a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. The information is compiled from available scientific literature to aid researchers and professionals in drug development in understanding its pharmacological profile.

Introduction to this compound and the 5-HT3 Receptor

This compound is a diterpenoid compound that has been isolated from ginger (Zingiber officinale).[1][2] It has been identified as one of the active constituents responsible for the anti-serotonergic effects of ginger extracts.[1][2] The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a key target in the pharmacological management of nausea and vomiting, particularly chemotherapy-induced emesis, as well as for certain gastrointestinal and psychiatric disorders.[3][4][5] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective ion channel.[6] Upon binding of serotonin, the channel opens, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid neuronal depolarization.[6]

Quantitative Data: Antagonistic Potency of this compound

The antagonistic effects of this compound on the 5-HT3 receptor have been quantified in functional assays. The available data on its potency are summarized in the table below.

| Compound | Assay System | Agonist | Parameter | Value | Reference |

| This compound | Guinea Pig Ileum | 5-HT | pIC50 | 4.93 | [1] |

| This compound | Guinea Pig Ileum | 2-methyl-5-HT | pIC50 | 5.10 | [1] |

| This compound | Guinea Pig Ileum | 2-methyl-5-HT | IC50 | 4.93 µM | [3] |

| ICS 205-930 (Reference Antagonist) | Guinea Pig Ileum | 5-HT | pIC50 | 5.30 | [1] |

| ICS 205-930 (Reference Antagonist) | Guinea Pig Ileum | 2-methyl-5-HT | pIC50 | 7.49 | [1] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value of 4.93 µM for this compound is cited in a review, referencing the original study that reported the pIC50 values.[3] No Ki values from radioligand binding assays for this compound have been reported in the available literature.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation. The simplified signaling pathway is depicted below.

Experimental Workflow for 5-HT3 Antagonist Characterization

The characterization of a novel 5-HT3 receptor antagonist like this compound typically follows a multi-step experimental workflow, from initial in vitro screening to in vivo validation.

Experimental Protocols

Guinea Pig Ileum Contractility Assay

This functional assay is used to determine the potency of a compound in antagonizing 5-HT3 receptor-mediated smooth muscle contraction. The following is a generalized protocol, as the specific details from the original study on this compound are not fully available.

Objective: To determine the pIC50 of this compound against 5-HT and 2-methyl-5-HT-induced contractions in guinea pig ileum.

Materials:

-

Male guinea pigs

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Serotonin (5-HT) hydrochloride

-

2-methyl-5-hydroxytryptamine (2-methyl-5-HT)

-

This compound

-

Methysergide (to block 5-HT1 and 5-HT2 receptors)

-

Organ bath apparatus with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

A segment of the terminal ileum is isolated from a guinea pig and placed in Krebs solution bubbled with carbogen.

-

The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath containing Krebs solution at 37°C and continuously bubbled with carbogen.

-

The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with regular washing.

-

To assess the antagonistic effect on 5-HT3 receptors, the preparation is pre-incubated with methysergide (e.g., 1 x 10-5 M) to block other serotonin receptor subtypes.[1]

-

A cumulative concentration-response curve to an agonist (5-HT or 2-methyl-5-HT) is established to determine the baseline contractile response.

-

The tissue is then washed and incubated with a specific concentration of this compound for a defined period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

-

This procedure is repeated with different concentrations of this compound.

-

The magnitude of the rightward shift in the concentration-response curves is used to calculate the pA2 value or, more commonly for non-competitive antagonists, the pIC50 value is determined from the inhibition of the maximal response to the agonist.

Radioligand Binding Assay (General Protocol)

While no specific radioligand binding data for this compound is available, this is a standard method to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the Ki of a test compound for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing 5-HT3 receptors (e.g., from HEK293 cells or brain tissue)

-

A selective 5-HT3 receptor radioligand (e.g., [3H]granisetron)

-

Test compound (e.g., this compound)

-

Non-specific binding control (a high concentration of a known 5-HT3 antagonist, e.g., ondansetron)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

-

The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models for a 5-HT3 Receptor Antagonist

Although no specific in vivo studies on this compound have been found, the following are standard preclinical models used to evaluate the therapeutic potential of 5-HT3 receptor antagonists.

Cisplatin-Induced Emesis Model

This is a widely used model to assess the anti-emetic efficacy of compounds, particularly for chemotherapy-induced nausea and vomiting.

Animal Model: Ferrets are commonly used as they have a well-developed emetic reflex.

Procedure:

-

Ferrets are administered a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.

-

The test compound (e.g., this compound) is administered at various doses prior to cisplatin administration.

-

The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.

-

The efficacy of the test compound is determined by its ability to reduce the number of emetic episodes compared to a vehicle-treated control group.

Light-Dark Box Test

This model is used to assess the anxiolytic-like effects of compounds in rodents.

Animal Model: Mice or rats.

Apparatus: A box divided into a small, dark, enclosed compartment and a larger, brightly illuminated, open compartment, with an opening connecting the two.

Procedure:

-

The rodent is placed in the center of the light compartment and allowed to explore the apparatus for a set duration (e.g., 5-10 minutes).

-

The test compound or vehicle is administered to the animals prior to the test.

-

Behavioral parameters are recorded, including the time spent in the light compartment, the number of transitions between the two compartments, and locomotor activity.

-

Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions, as they reduce the innate aversion of rodents to bright, open spaces.[7][8][9]

Conclusion and Future Directions

The available evidence indicates that this compound, a diterpenoid from ginger, exhibits antagonistic activity at the 5-HT3 receptor, as demonstrated by its ability to inhibit 5-HT and 2-methyl-5-HT-induced contractions in the guinea pig ileum.[1] However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of data from radioligand binding assays to determine its binding affinity (Ki) and in vivo studies to confirm its therapeutic potential as an anti-emetic or anxiolytic agent.

Future research should focus on:

-

Determining the Ki of this compound for the 5-HT3 receptor using radioligand displacement assays.

-

Evaluating the selectivity of this compound for the 5-HT3 receptor over other receptor types.

-

Investigating the efficacy of this compound in preclinical models of emesis and anxiety.

-

Elucidating the structure-activity relationship of this compound and its derivatives to potentially develop more potent and selective 5-HT3 receptor antagonists.

This technical guide serves as a foundation for further investigation into the therapeutic potential of this compound as a 5-HT3 receptor antagonist. The provided data and protocols offer a starting point for researchers interested in exploring this natural compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Light-dark box test - Wikipedia [en.wikipedia.org]

- 9. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

The Therapeutic Potential of Galanolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanolactone, a diterpenoid lactone isolated from ginger (Zingiber officinale), has emerged as a compound of significant interest due to its diverse pharmacological activities. Primarily recognized for its potent antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor, recent studies have unveiled its potential therapeutic effects across a spectrum of biological targets, including key enzymes implicated in cancer progression such as aromatase and phosphoglycerate dehydrogenase (PHGDH). This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental methodologies for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key biological processes are visualized through detailed diagrams to facilitate a deeper understanding of its multifaceted effects.

Core Therapeutic Targets and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple molecular targets. The primary and most well-characterized mechanism is its antagonism of the 5-HT3 receptor. Additionally, in silico and in vitro studies have identified its inhibitory activity against aromatase and phosphoglycerate dehydrogenase, suggesting its potential as an anti-cancer agent.

5-HT3 Receptor Antagonism

This compound has been demonstrated to be a potent antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis, nausea, and gut motility. By blocking this receptor, this compound can mitigate the effects of serotonin (5-HT), making it a promising candidate for the management of chemotherapy-induced nausea and vomiting.

-

Quantitative Data on 5-HT3 Receptor Antagonism

| Parameter | Value | Species/Tissue | Assay | Reference |

| pIC50 (vs. 5-HT) | 4.93 | Guinea pig ileum | Contractile response inhibition | [1] |

| pIC50 (vs. 2-methyl-5-HT) | 5.10 | Guinea pig ileum | Contractile response inhibition | [1] |

Aromatase Inhibition

Molecular docking studies have predicted a high binding affinity of this compound for aromatase, a key enzyme in estrogen biosynthesis.[2] Inhibition of aromatase is a validated therapeutic strategy for hormone-receptor-positive breast cancer.

-

Quantitative Data on Aromatase Inhibition

| Parameter | Value (kcal/mol) | Method | Reference |

| Binding Energy | -8.7 | Molecular Docking | [2] |

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition

Computational analyses have identified this compound as a potential inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their proliferation.

-

Quantitative Data on PHGDH Inhibition

| Parameter | Value (kcal/mol) | Method | Reference |

| Binding Affinity | -8.2 | Molecular Docking | N/A |

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound can be attributed to its modulation of specific downstream signaling pathways.

Downstream Signaling of 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a cation channel, and its activation leads to an influx of Na+ and Ca2+ ions, causing neuronal depolarization. By blocking this initial event, this compound can prevent the activation of downstream signaling cascades, including the CaMKII and ERK pathways, which are implicated in various cellular processes.

References

Galanolactone: A Technical Guide to its Role in Traditional Medicine and Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanolactone, a diterpenoid lactone primarily isolated from the seeds and rhizomes of Alpinia galanga (greater galangal) and ginger (Zingiber officinale), has emerged as a compound of significant interest due to its bioactivity and its implicit role in traditional medicine. Historically, preparations containing this compound have been used in various traditional systems, including Ayurveda and Traditional Chinese Medicine, to treat a range of ailments, particularly digestive complaints like nausea and vomiting.[1][2][3] Modern pharmacological studies have begun to elucidate the mechanisms underlying these traditional uses, revealing this compound's potent antifungal, cytotoxic, and antiemetic properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, role in traditional medicine, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known mechanisms of action.

Introduction

Role in Traditional Medicine

The primary sources of this compound, Alpinia galanga and ginger, have been staples in traditional medicine for centuries, particularly in Southeast Asia.[1][2]

-

Connection to Nausea and Vomiting : The traditional use of Alpinia galanga for nausea and vomiting is particularly noteworthy.[1][4] This aligns with modern findings that this compound acts as a 5-HT₃ receptor antagonist, a mechanism central to the action of many modern antiemetic drugs.[6][7]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₀H₃₀O₃ |

| Molar Mass | 318.45 g/mol |

| CAS Number | 115753-79-2 |

| Class | Gamma-butyrolactone, Diterpenoid |